2-Bromo-4-methyl-5-nitroaniline
Overview
Description
2-Bromo-4-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom, a methyl group, and a nitro group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-methyl-5-nitroaniline can be synthesized through a multi-step process involving nitration, bromination, and amination reactions. One common method involves the nitration of 4-methylacetanilide to produce 4-methyl-3-nitroacetanilide, followed by bromination to yield 2-bromo-4-methyl-3-nitroacetanilide. The final step involves hydrolysis to obtain this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of specialized synthesis reactors and solid-liquid separation devices to optimize yield and purity. The process typically includes the addition of p-nitroaniline in dilute sulfuric acid, followed by the addition of hydrogen bromide and hydrogen peroxide under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and sulfuric acid.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent are employed.
Major Products Formed
Oxidation: this compound can be converted to 2-bromo-4-methyl-5-aminobenzene.
Reduction: The compound can form 2-amino-4-methyl-5-nitroaniline.
Substitution: Various substituted anilines can be synthesized depending on the reagents used.
Scientific Research Applications
2-Bromo-4-methyl-5-nitroaniline is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The bromine atom and methyl group also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylaniline: Similar structure but lacks the nitro group.
5-Bromo-4-methyl-2-nitroaniline: Similar structure with different substitution pattern.
2-Bromo-5-methyl-4-nitroaniline: Similar structure with different substitution pattern
Uniqueness
2-Bromo-4-methyl-5-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups makes it a versatile intermediate for various chemical reactions and applications.
Properties
IUPAC Name |
2-bromo-4-methyl-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYLMACPWDPBQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474771 | |
Record name | 2-bromo-4-methyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102169-99-3 | |
Record name | 2-Bromo-4-methyl-5-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102169-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-4-methyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.